molecular formula C14H12Cl6O2 B11953745 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 92218-68-3

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate

Cat. No.: B11953745
CAS No.: 92218-68-3
M. Wt: 425.0 g/mol
InChI Key: DOSRQPWOVOSXQH-UHFFFAOYSA-N
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Description

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is a complex organic compound known for its unique structure and significant chemical properties. This compound is characterized by its hexachlorinated tetracyclic framework, which contributes to its stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate typically involves multiple steps, starting from simpler organic precursors. The process often includes chlorination reactions to introduce the hexachloro functionality and cyclization reactions to form the tetracyclic structure. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the tetracyclic structure.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield chlorinated ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is utilized in various scientific research fields:

    Chemistry: It serves as a model compound for studying chlorinated organic molecules and their reactivity.

    Biology: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexachloro functionality and tetracyclic structure enable the compound to bind to specific sites, modulating biological pathways and chemical reactions. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate stands out due to its acetate functional group, which imparts distinct reactivity and potential applications. Its unique structure allows for specific interactions and transformations that are not observed in other related compounds.

Properties

CAS No.

92218-68-3

Molecular Formula

C14H12Cl6O2

Molecular Weight

425.0 g/mol

IUPAC Name

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate

InChI

InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3

InChI Key

DOSRQPWOVOSXQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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